An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol
CAS Number: 130047-19-7
This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its applications, particularly as a key building block in the synthesis of pharmaceuticals and agrochemicals.
Chemical and Physical Properties
4-Fluoro-2-(trifluoromethyl)phenol is a substituted phenol featuring both a fluorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical properties. The trifluoromethyl group, a strong electron-withdrawing group, increases the acidity of the phenolic hydroxyl group.
Table 1: Physical and Chemical Properties of 4-Fluoro-2-(trifluoromethyl)phenol
| Property | Value | Source |
| CAS Number | 130047-19-7 | [1] |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.1 g/mol | [1] |
| Appearance | White to yellowish-brown crystals | [2] |
| Melting Point | 45-47 °C (lit.) | [2][3] |
| Boiling Point | 71.5-72 °C (8 mmHg) | [2] |
| Solubility | Insoluble in water. Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [2] |
| pKa | 8.675 (25°C) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Fluoro-2-(trifluoromethyl)phenol. Below is a summary of available spectroscopic data.
Table 2: Spectroscopic Data of 4-Fluoro-2-(trifluoromethyl)phenol and Related Compounds
| Technique | Description |
| ¹H NMR | Data for the related compound 4-(Trifluoromethyl)phenol shows characteristic aromatic proton signals. For 4-Fluoro-2-(trifluoromethyl)phenol, one would expect complex splitting patterns in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | For the related compound 4-(Trifluoromethyl)phenol, characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the aromatic carbons are observed.[4][5] |
| ¹⁹F NMR | Expected to show two distinct signals: one for the fluorine atom on the ring and another for the trifluoromethyl group. |
| FTIR | A vapor phase IR spectrum is available, which would show characteristic peaks for O-H stretching, C-F stretching, and aromatic C-H and C=C stretching.[6] For the related 4-(trifluoromethyl)phenol, spectra are also available.[2][7] |
| Mass Spectrometry | Electron ionization (EI) mass spectrometry of the related 4-(trifluoromethyl)phenol would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.[7] |
Experimental Protocols
Synthesis of 4-Fluoro-2-(trifluoromethyl)phenol
The synthesis of fluorinated phenols can be challenging. One common approach involves the diazotization of a corresponding aniline precursor followed by hydrolysis.
A representative protocol for the synthesis of a related compound, 4-fluoro-3-trifluoromethylphenol, is described in US Patent 5,892,126:
-
Diazotization: 4-fluoro-3-trifluoromethylaniline is dissolved in an aqueous solution of sulfuric acid. The mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.[8]
-
Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper sulfate catalyst, to hydrolyze the diazonium group and introduce a hydroxyl group, yielding the desired phenol.[8]
Purification:
The crude product can be purified by distillation under reduced pressure or by recrystallization.[9] For analytical purposes, purification can be achieved through flash column chromatography on silica gel.[10]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a suitable technique for the analysis of 4-Fluoro-2-(trifluoromethyl)phenol. To improve peak shape and reduce tailing, derivatization of the polar phenolic hydroxyl group, for instance, through allylation, can be performed prior to analysis.[11]
-
GC Conditions (Hypothetical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.[11]
-
Temperature Program: An initial temperature of 50-70°C, ramped up to 250-300°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: m/z 40-400.
-
Applications in Drug Development and Research
4-Fluoro-2-(trifluoromethyl)phenol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[12][13] The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[14]
Role as a Synthetic Intermediate
This compound is a key intermediate for introducing the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger molecules. Its hydroxyl group provides a reactive handle for various chemical transformations, such as etherification and esterification. For example, it can be used in the synthesis of diaryl ethers.[3][15]
Biological Relevance as a Metabolite
4-(Trifluoromethyl)phenol, a closely related compound, is a known human metabolite of the antidepressant drug fluoxetine.[16] This highlights the importance of understanding the biological properties of such fluorinated phenols in the context of drug metabolism and toxicology. Studies have shown that 4-(trifluoromethyl)phenol can be cytotoxic. While specific studies on the biological activity of 4-Fluoro-2-(trifluoromethyl)phenol are limited, its structural similarity to known bioactive compounds suggests it could be a subject of interest in toxicological and pharmacological research.
Signaling Pathways
Currently, there is no publicly available scientific literature that describes the direct interaction or modulation of specific signaling pathways by 4-Fluoro-2-(trifluoromethyl)phenol. Its primary role in a biological context that has been identified is as a potential metabolite of more complex fluorinated compounds.
The diagram below illustrates a generalized workflow for the synthesis and analysis of substituted phenols, which is applicable to 4-Fluoro-2-(trifluoromethyl)phenol.
Caption: General synthetic and analytical workflow for 4-Fluoro-2-(trifluoromethyl)phenol.
The following diagram illustrates the logical relationship of 4-Fluoro-2-(trifluoromethyl)phenol as a building block in chemical synthesis.
Caption: Role of 4-Fluoro-2-(trifluoromethyl)phenol as a synthetic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 3. 4-(Trifluoromethyl)phenol 97 402-45-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 8. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 9. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
